molecular formula C23H32O4 B14170347 8-acetyl-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.7.0.02,9.04,8.013,17]nonadec-16-en-15-one CAS No. 4412-75-3

8-acetyl-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.7.0.02,9.04,8.013,17]nonadec-16-en-15-one

Cat. No.: B14170347
CAS No.: 4412-75-3
M. Wt: 372.5 g/mol
InChI Key: ORRQISFHANOREL-UHFFFAOYSA-N
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Description

8-acetyl-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.7.0.02,9.04,8.013,17]nonadec-16-en-15-one is a complex organic compound known for its unique structure and properties. It is a synthetic ketone fragrance used in various applications, including perfumes, cosmetics, and industrial products .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-acetyl-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.7.0.02,9.04,8.013,17]nonadec-16-en-15-one typically involves a Diels-Alder reaction. This reaction is carried out using myrcene and 3-methyl-3-penten-2-one in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting monocyclic intermediate is then cyclized in the presence of 85% phosphoric acid to yield the final product .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

8-acetyl-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.7.0.02,9.04,8.013,17]nonadec-16-en-15-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

8-acetyl-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.7.0.02,9.04,8.013,17]nonadec-16-en-15-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-acetyl-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.7.0.02,9.04,8.013,17]nonadec-16-en-15-one involves its interaction with specific molecular targets and pathways. It is known to bind to olfactory receptors, triggering a cascade of signaling events that result in the perception of its characteristic fragrance. Additionally, its potential biological activity may involve interactions with enzymes and receptors, modulating various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    Iso E Super: A synthetic ketone fragrance with a similar structure and odor profile.

    Vertofix Coeur: Another synthetic fragrance with comparable properties.

    Amberonne: Known for its woody and amber-like scent.

Uniqueness

8-acetyl-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.7.0.02,9.04,8.013,17]nonadec-16-en-15-one stands out due to its unique pentacyclic structure, which imparts distinct olfactory properties and stability. Its versatility in various chemical reactions and applications further highlights its uniqueness .

Properties

CAS No.

4412-75-3

Molecular Formula

C23H32O4

Molecular Weight

372.5 g/mol

IUPAC Name

8-acetyl-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.7.0.02,9.04,8.013,17]nonadec-16-en-15-one

InChI

InChI=1S/C23H32O4/c1-13(24)23-19(26-20(2,3)27-23)11-18-16-7-6-14-10-15(25)12-21(14,4)17(16)8-9-22(18,23)5/h10,16-19H,6-9,11-12H2,1-5H3

InChI Key

ORRQISFHANOREL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C12C(CC3C1(CCC4C3CCC5=CC(=O)CC45C)C)OC(O2)(C)C

Origin of Product

United States

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